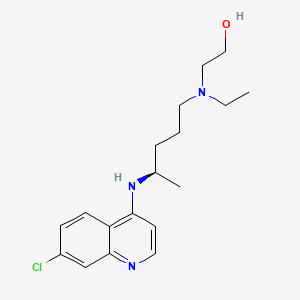

(R)-Hydroxychloroquine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMGPRMXLTPCZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160180 | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137433-23-9 | |

| Record name | (R)-Hydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLOROQUINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70MN4ZH123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Hydroxychloroquine stereoisomer chemical structure

An In-depth Technical Guide on the Chemical Structure and Properties of (R)-Hydroxychloroquine Stereoisomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is a chiral molecule administered clinically as a racemic mixture of its two enantiomers: (R)- and (S)-hydroxychloroquine. Emerging research indicates significant differences in the pharmacological and toxicological profiles of these stereoisomers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of the this compound stereoisomer. Detailed experimental protocols and data are presented to support further research and development of enantiomerically pure formulations.

Chemical Structure and Identification

The (R)-stereoisomer of hydroxychloroquine possesses a defined three-dimensional arrangement at its chiral center, which dictates its interaction with biological systems.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | 2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | [1] |

| SMILES | CCN(CCC--INVALID-LINK--NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | [1] |

| InChI | InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | [1] |

| InChIKey | XXSMGPRMXLTPCZ-CQSZACIVSA-N | [1] |

| CAS Number | 137433-23-9 | [2] |

| Molecular Formula | C18H26ClN3O | [1][3] |

| Molecular Weight | 335.88 g/mol | [1][3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While data specific to the (R)-enantiomer is limited, the properties of the racemic mixture provide a foundational understanding.

Table 2: Physicochemical Data of Hydroxychloroquine

| Property | Value | Notes | Citation |

| Melting Point | 89-91 °C | For racemic free base | [4][5] |

| Boiling Point | 516.7 ± 50.0 °C | Predicted for racemic free base | [5] |

| pKa | <4.0 (quinoline amine), 8.27 (secondary amine), 9.67 (tertiary amine) | For racemic mixture | [6] |

| Water Solubility | 26.1 mg/L | For racemic free base | [7][8] |

| LogP | 3.84 | For racemic mixture | [9][10] |

Experimental Protocols

Synthesis and Chiral Resolution of Hydroxychloroquine Enantiomers

The following protocol describes a common method for the synthesis of racemic hydroxychloroquine and the subsequent separation of its enantiomers.

3.1.1. Synthesis of Racemic Hydroxychloroquine

A detailed synthesis involves the reaction of 4,7-dichloroquinoline (B193633) with N1-(ethyl)-N1-(2-hydroxyethyl)-1,4-pentanediamine.

3.1.2. Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

A validated normal-phase chiral HPLC method is employed for the analytical and semi-preparative separation of the enantiomers.[11]

-

Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 μm particle size)

-

Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine (B46881) (DEA) in hexane

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 343 nm

-

Temperature: 20 °C

This method achieves baseline separation of the (R)- and (S)-enantiomers, allowing for their quantification and collection.[11]

Preclinical Pharmacokinetic Study Workflow

A typical workflow for evaluating the pharmacokinetic profile of this compound in a preclinical model is outlined below.

Biological Activity and Signaling Pathways

This compound exhibits a distinct pharmacological profile compared to its (S)-enantiomer. Its immunomodulatory effects are mediated through interference with several key signaling pathways.

Pharmacological Profile

Table 3: Pharmacological Data for Hydroxychloroquine Enantiomers

| Parameter | This compound | (S)-Hydroxychloroquine | Racemic Hydroxychloroquine | Citation |

| Protein Binding (Plasma) | ~37% | ~64% | ~50% | [4] |

| Binding Affinity to ACE2 (in silico) | Preferential for β-site | Higher affinity for α and γ sites | - | [12] |

Signaling Pathways

Hydroxychloroquine is known to modulate immune responses by interfering with Toll-like receptor (TLR) signaling and lysosomal function.[13][14][15]

4.2.1. Inhibition of Toll-like Receptor (TLR) Signaling

Hydroxychloroquine accumulates in endosomes, increasing the pH and thereby inhibiting the activation of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) by pathogen-associated molecular patterns (PAMPs) such as viral nucleic acids.[13] This leads to a downstream reduction in the production of pro-inflammatory cytokines.

4.2.2. Interference with Autophagy

By increasing the pH of lysosomes, hydroxychloroquine inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.[16] This disruption of autophagy can affect antigen presentation and other cellular processes.

Metabolism

The metabolism of hydroxychloroquine is stereoselective. In vitro studies using rat liver microsomes have shown that the major metabolites formed from racemic HCQ are (-)-(R)-desethylchloroquine (DCQ) and (-)-(R)-desethylhydroxychloroquine (DHCQ).[13] This suggests that the (R)-enantiomer is a significant contributor to the metabolic profile of the drug.

Crystallography

To date, specific X-ray crystallography data for the this compound stereoisomer has not been reported in the reviewed literature. Such data would be invaluable for understanding its solid-state properties and for computational modeling studies.

Conclusion

The (R)-stereoisomer of hydroxychloroquine exhibits distinct chemical and pharmacological properties that warrant further investigation. This technical guide consolidates the current knowledge on its structure, properties, and biological activities, providing a foundation for future research aimed at developing enantiopure formulations with potentially improved efficacy and safety profiles. The detailed experimental protocols and workflow diagrams serve as practical resources for researchers in the field. Further studies are required to elucidate the specific physicochemical properties of the (R)-enantiomer and to obtain its crystal structure.

References

- 1. Hydroxychloroquine, (R)- | C18H26ClN3O | CID 178395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound - CAS - 137433-23-9 | Axios Research [axios-research.com]

- 4. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxychloroquine CAS#: 118-42-3 [m.chemicalbook.com]

- 6. Solved The pka values for hydroxychloroquine are <4.0 for | Chegg.com [chegg.com]

- 7. acs.org [acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2 [mdpi.com]

- 13. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(R)-Hydroxychloroquine: An In-depth Technical Guide on the Core Mechanism of Action in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of systemic lupus erythematosus and rheumatoid arthritis, is administered as a racemic mixture of (R)- and (S)-enantiomers. While the immunomodulatory effects of the racemate are well-documented, a comprehensive understanding of the specific contribution of each enantiomer, particularly the predominant (R)-hydroxychloroquine, is emerging. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound in autoimmune diseases, focusing on its influence on key immunological pathways. We will delve into its effects on lysosomal function, Toll-like receptor (TLR) signaling, antigen presentation, and autophagy. This guide will also present available quantitative data, detail key experimental protocols for studying these mechanisms, and provide visual representations of the relevant signaling pathways. A notable gap in the current literature is the limited number of studies directly comparing the immunomodulatory potency of the (R)- and (S)-enantiomers, a crucial area for future research.

Introduction: The Enantiomeric Nature of Hydroxychloroquine

Hydroxychloroquine is a chiral molecule and is clinically administered as a racemic mixture of its two enantiomers, this compound and (S)-hydroxychloroquine. Pharmacokinetic studies have consistently demonstrated that the disposition of these enantiomers is stereoselective. Following administration of the racemate, blood concentrations of this compound are consistently higher than those of the (S)-enantiomer[1][2]. One study in patients with rheumatoid arthritis found the mean ratio of (R)- to (S)-hydroxychloroquine in blood to be 2.2 (range 1.6-2.9)[2]. This is attributed to a greater total and renal clearance of the (S)-enantiomer[1]. Despite these pharmacokinetic differences, the specific pharmacodynamic contributions of each enantiomer to the overall immunomodulatory effect of hydroxychloroquine in autoimmune diseases are not well-differentiated[1]. This guide will focus on the established mechanisms of racemic hydroxychloroquine, with the understanding that the higher circulating levels of this compound suggest it is a major contributor to the observed clinical effects.

Core Mechanisms of Action

The immunomodulatory effects of hydroxychloroquine are multifaceted, primarily revolving around its ability to accumulate in acidic intracellular compartments, such as lysosomes and endosomes. This accumulation leads to a cascade of downstream effects that dampen autoimmune responses.[3][4]

Lysosomotropism and Alteration of Endosomal/Lysosomal pH

As a weak base, hydroxychloroquine readily crosses cell membranes and accumulates in acidic organelles, where it becomes protonated and trapped. This leads to an increase in the intralysosomal and endosomal pH.[3][5] This fundamental action underpins many of its immunomodulatory effects.

Inhibition of Toll-Like Receptor (TLR) Signaling

A key mechanism of hydroxychloroquine in autoimmune diseases is the inhibition of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9.[3][5][6] These receptors are critical in the recognition of self-derived nucleic acids, a key step in the pathogenesis of diseases like systemic lupus erythematosus.

Hydroxychloroquine is thought to inhibit TLR signaling through two primary mechanisms:

-

Inhibition of TLR processing and activation: By increasing the endosomal pH, hydroxychloroquine can prevent the proteolytic cleavage of TLRs, which is a necessary step for their activation.[6]

-

Direct binding to nucleic acids: Hydroxychloroquine can also directly bind to DNA and RNA, preventing their interaction with TLRs within the endosome.[6]

The inhibition of TLR7 and TLR9 signaling leads to a reduction in the production of pro-inflammatory cytokines, most notably type I interferons (IFN-α), which are central to the autoimmune response in lupus.[3][4]

Interference with Antigen Presentation

Hydroxychloroquine can suppress the activation of autoreactive T cells by interfering with the processing and presentation of antigens by antigen-presenting cells (APCs) like dendritic cells and macrophages.[4][7] This occurs through several mechanisms:

-

Inhibition of lysosomal proteases: The increased lysosomal pH inhibits the activity of acidic proteases that are responsible for degrading antigens into peptides.

-

Impaired loading of peptides onto MHC class II molecules: The proper assembly and loading of antigenic peptides onto major histocompatibility complex (MHC) class II molecules within the endosomal pathway is a pH-dependent process that is disrupted by hydroxychloroquine.[7]

By impairing the presentation of autoantigens to CD4+ T cells, hydroxychloroquine reduces T cell activation and subsequent B cell help, leading to decreased autoantibody production.[7]

Modulation of Autophagy

Autophagy is a cellular process for the degradation and recycling of cellular components. Hydroxychloroquine is a well-known inhibitor of autophagy.[8][9][10] It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[8][10] The inhibition of autophagy can have several consequences in the context of autoimmune diseases:

-

Reduced antigen presentation: Autophagy can contribute to the processing of intracellular antigens for presentation on MHC class II molecules. By inhibiting autophagy, hydroxychloroquine may further limit the presentation of autoantigens.

-

Induction of apoptosis in activated immune cells: The sustained inhibition of autophagy can induce apoptosis, particularly in highly metabolically active cells such as activated T cells. This may contribute to the elimination of autoreactive lymphocytes.

Quantitative Data on the Effects of Hydroxychloroquine Enantiomers

There is a significant lack of publicly available data directly comparing the immunomodulatory effects of (R)- and (S)-hydroxychloroquine. The majority of studies have been conducted using the racemic mixture. However, some studies on the antiviral effects of the enantiomers provide a glimpse into their differential activities. It is important to note that these findings may not directly translate to their immunomodulatory effects in autoimmune diseases.

Table 1: In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2

| Compound | EC50 (µM) | Cell Line | Reference |

| This compound | 3.05 | Vero E6 | [2] |

| (S)-Hydroxychloroquine | 5.38 | Vero E6 | [2] |

| Racemic Hydroxychloroquine | 5.09 | Vero E6 | [2] |

Table 2: In Vitro Inhibition of hERG by Hydroxychloroquine Enantiomers

| Compound | IC50 (µM) | Assay | Reference |

| This compound | 15.7 | hERG inhibition assay | [11] |

| (S)-Hydroxychloroquine | >20 | hERG inhibition assay | [11] |

| Racemic Hydroxychloroquine | 12.8 | hERG inhibition assay | [11] |

A study in a rat pleurisy macrophage model noted that (S)-HCQ was approximately 70% more active than (R)-HCQ, though no quantitative data was provided[8].

Key Experimental Protocols

Assessment of Autophagic Flux (LC3 Turnover Assay)

This assay measures the rate of autophagy by quantifying the conversion of LC3-I to LC3-II and its subsequent degradation in lysosomes. Hydroxychloroquine is used as a tool to block the final degradation step, allowing for the measurement of autophagosome accumulation.

-

Cell Culture and Treatment:

-

Plate cells of interest (e.g., peripheral blood mononuclear cells - PBMCs) at an appropriate density and allow them to adhere.

-

Treat cells with the experimental compound (e.g., an autophagy inducer) in the presence or absence of a lysosomal inhibitor like hydroxychloroquine (typically 20-50 µM for 2-4 hours). Include appropriate controls (untreated, HCQ alone).

-

-

Protein Extraction and Western Blotting:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensity for LC3-II and the loading control.

-

Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without hydroxychloroquine.

-

Mixed Lymphocyte Reaction (MLR) for T Cell Activation

The MLR is a functional assay to assess the T cell response to allogeneic stimulation, mimicking the recognition of foreign antigens.

-

Cell Preparation:

-

Isolate PBMCs from two different healthy donors using Ficoll-Paque density gradient centrifugation.

-

For a one-way MLR, treat the "stimulator" PBMCs with a mitotic inhibitor (e.g., mitomycin C or irradiation) to prevent their proliferation.

-

-

Co-culture:

-

Co-culture the "responder" PBMCs with the treated "stimulator" PBMCs at a 1:1 ratio in a 96-well plate.

-

Add different concentrations of this compound, (S)-hydroxychloroquine, or racemic hydroxychloroquine to the wells.

-

Culture for 5-7 days.

-

-

Measurement of Proliferation:

-

Assess T cell proliferation by adding a pulse of 3H-thymidine for the last 18-24 hours of culture and measuring its incorporation into DNA using a scintillation counter.

-

Alternatively, label responder cells with a proliferation dye (e.g., CFSE) before co-culture and measure dye dilution by flow cytometry.

-

-

Cytokine Analysis:

-

Collect supernatants from the co-cultures to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array.

-

Cytokine Profiling by Flow Cytometry (Intracellular Cytokine Staining)

This method allows for the quantification of cytokine production at a single-cell level.

-

Cell Stimulation:

-

Culture PBMCs with a stimulant (e.g., PMA and ionomycin, or a specific antigen) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This allows cytokines to accumulate inside the cells.

-

Include different concentrations of the hydroxychloroquine enantiomers in the culture.

-

-

Staining:

-

Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T cell populations.

-

Fix and permeabilize the cells to allow antibodies to access intracellular proteins.

-

Stain with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-17).

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the cell populations of interest and quantify the percentage of cells expressing each cytokine.

-

Conclusion and Future Directions

The immunomodulatory effects of hydroxychloroquine in autoimmune diseases are primarily driven by its accumulation in acidic intracellular organelles, leading to the disruption of key pathological pathways, including TLR signaling, antigen presentation, and autophagy. Given that this compound is the predominant enantiomer in circulation, it is logical to infer that it plays a major role in these therapeutic effects. However, the lack of direct comparative studies on the immunomodulatory activities of the (R) and (S) enantiomers represents a significant knowledge gap. Future research should focus on elucidating the specific contributions of each enantiomer to the overall therapeutic profile of hydroxychloroquine. Such studies would not only enhance our fundamental understanding of its mechanism of action but could also open avenues for the development of enantiomerically pure formulations with an improved efficacy and safety profile for the treatment of autoimmune diseases.

References

- 1. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition of the enantiomers of hydroxychloroquine in patients with rheumatoid arthritis following multiple doses of the racemate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting hydroxychloroquine and chloroquine for patients with chronic immunity-mediated inflammatory rheumatic diseases | springermedizin.de [springermedizin.de]

- 4. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of hydroxychloroquine on alloreactivity and its potential use for graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]

- 10. Frontiers | Autophagy, apoptosis, and inflammation response of Sebastiscus marmoratus to different concentrations of hydroxychloroquine [frontiersin.org]

- 11. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereospecific Pharmacology of (R)-Hydroxychloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is a chiral molecule administered clinically as a racemic mixture of its two enantiomers: (R)-Hydroxychloroquine and (S)-Hydroxychloroquine.[1][2] Emerging research indicates that these enantiomers possess distinct pharmacological profiles, with significant differences in their pharmacokinetics and pharmacodynamics. This technical guide provides an in-depth exploration of the pharmacological properties of the (R)-enantiomer of hydroxychloroquine, offering a comprehensive resource for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate a deeper understanding of this compound's therapeutic potential and stereospecific characteristics.

Pharmacological Properties of this compound

The pharmacological behavior of this compound is distinguished by its unique pharmacokinetic and pharmacodynamic properties compared to its (S)-counterpart.

Pharmacokinetics: An Enantioselective Profile

Pharmacokinetic studies consistently demonstrate an enantioselective disposition of hydroxychloroquine following the administration of the racemic mixture. The (R)-enantiomer exhibits significantly higher concentrations in the blood compared to the (S)-enantiomer.[1] This is attributed to differences in protein binding and renal clearance between the two isomers.

Table 1: Comparative Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers

| Parameter | This compound | (S)-Hydroxychloroquine | Racemic Hydroxychloroquine | Reference(s) |

| Blood Concentration Ratio (R/S) | ~2.2 (in patients with rheumatoid arthritis) | - | - | [3] |

| Plasma Concentration Ratio (R/S) | ~1.6 (in patients with rheumatoid arthritis) | - | - | [3] |

| Plasma Protein Binding | ~37% | ~64% | ~52% | [3] |

| Renal Clearance | Lower | Approximately twice that of (R)-HCQ | - | [3] |

| Elimination Half-life | ~22 ± 6 days | ~19 ± 5 days | - | [3] |

| Volume of Distribution (Vd) | 97.9 L/kg (predicted) | 54.1 L/kg (predicted) | - | [4] |

Pharmacodynamics: A Tale of Two Enantiomers

The pharmacodynamic properties of this compound, particularly its antiviral and immunomodulatory effects, are a subject of ongoing investigation, with some studies revealing notable differences compared to the (S)-enantiomer.

Antiviral Activity:

The in vitro antiviral activity of hydroxychloroquine enantiomers against SARS-CoV-2 has yielded conflicting results. One study reported that this compound exhibited higher antiviral potency.[1] Conversely, another study found (S)-Hydroxychloroquine to be the more active enantiomer.[5] This discrepancy highlights the need for further research to elucidate the precise antiviral profile of each enantiomer.

Table 2: In Vitro Anti-SARS-CoV-2 Activity of Hydroxychloroquine Enantiomers

| Compound | EC50 (µM) - Study 1 | EC50 (µM) - Study 2 |

| This compound | 3.05 | 2.445 |

| (S)-Hydroxychloroquine | 5.38 | 1.444 |

| Racemic Hydroxychloroquine | 5.09 | 1.752 |

| Reference(s) | [1] | [5] |

Immunomodulatory Effects:

Hydroxychloroquine exerts its immunomodulatory effects through various mechanisms, including the inhibition of Toll-like receptor (TLR) signaling and the modulation of autophagy.[6][7] While much of the existing data pertains to the racemic mixture, the differential effects of the enantiomers on these pathways are an area of active investigation.

Cardiac Ion Channel Inhibition:

A critical aspect of hydroxychloroquine's safety profile is its potential for cardiac side effects, primarily related to the inhibition of cardiac ion channels. Studies have shown that this compound is a more potent inhibitor of the hERG (human Ether-à-go-go-Related Gene) and Kir2.1 potassium channels compared to the (S)-enantiomer.[8] This suggests a potential for greater cardiotoxicity associated with the (R)-isomer.

Table 3: Inhibitory Activity (IC50) of Hydroxychloroquine Enantiomers on Cardiac Ion Channels

| Ion Channel | This compound (µM) | (S)-Hydroxychloroquine (µM) | Racemic Hydroxychloroquine (µM) | Reference(s) |

| hERG | 15.7 | > 20 | 12.8 | [5] |

Experimental Protocols

Chiral Separation of Hydroxychloroquine Enantiomers

The separation of (R)- and (S)-Hydroxychloroquine is crucial for studying their individual pharmacological properties. Two effective methods are detailed below.

1. Supercritical Fluid Chromatography (SFC)

-

Column: Enantiocel C2-5 (3 x 25 cm) cellulose-derivatized column.

-

Mobile Phase: 40% methanol (B129727) (containing 0.1% diethylamine (B46881) - DEA) in CO₂.

-

Flow Rate: 80 mL/min.

-

Detection: 220 nm.

-

Procedure: Racemic hydroxychloroquine sulfate (B86663) is first converted to its free base by dissolving in water and diethylamine, followed by extraction with dichloromethane. The concentrated sample is then injected onto the SFC system. Stacked injections can be used for preparative scale separation, allowing for the collection of gram-scale quantities of each enantiomer with high enantiomeric excess (>99%).[9][10]

2. High-Performance Liquid Chromatography (HPLC)

-

Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size).

-

Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% DEA in the hexane (B92381) phase.

-

Flow Rate: 0.8 mL/min.

-

Detection: 343 nm.

-

Column Temperature: 20°C.

-

Procedure: This method allows for the baseline separation of the two enantiomers, enabling their quantification in biological samples for pharmacokinetic and toxicokinetic studies.[11]

In Vitro Anti-SARS-CoV-2 Activity Assay

-

Cell Line: Vero E6 cells.

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate for 24 hours.

-

Pre-treat the cells with varying concentrations of the test compounds ((R)-HCQ, (S)-HCQ, racemic HCQ) for 1 hour.

-

Infect the cells with SARS-CoV-2.

-

After a specified incubation period (e.g., 48 hours), fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Perform immunofluorescence staining for a viral protein (e.g., Spike protein) to determine the extent of infection.

-

The half-maximal effective concentration (EC50) is calculated based on the reduction in viral protein expression.[12][13]

-

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of hydroxychloroquine are primarily attributed to its interference with key cellular signaling pathways.

Inhibition of Toll-Like Receptor (TLR) Signaling

Hydroxychloroquine, as a weak base, accumulates in acidic intracellular compartments like endosomes and lysosomes.[6][7] This accumulation raises the pH of these organelles, which in turn inhibits the activation of endosomal TLRs, particularly TLR7 and TLR9.[7][14] These receptors are crucial for recognizing nucleic acids from pathogens and cellular debris, and their activation leads to the production of pro-inflammatory cytokines. By inhibiting TLR7 and TLR9 signaling, hydroxychloroquine dampens the inflammatory response.

Modulation of Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. Hydroxychloroquine inhibits the final stage of autophagy by preventing the fusion of autophagosomes with lysosomes.[15][16] This blockade is also a consequence of the increased lysosomal pH. The accumulation of autophagosomes can lead to cellular stress and, in some contexts, apoptosis.[17]

Conclusion

The pharmacological properties of this compound are distinct from its (S)-enantiomer, with significant implications for its therapeutic efficacy and safety profile. The higher blood concentrations of the (R)-isomer, coupled with its differential effects on viral replication and cardiac ion channels, underscore the importance of stereospecific investigations in drug development. This technical guide provides a foundational resource for researchers to further explore the potential of enantiopure this compound as a refined therapeutic agent. Future studies should focus on elucidating the precise mechanisms of its stereospecific pharmacodynamics and conducting clinical evaluations to determine its therapeutic index in various disease contexts.

References

- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The clinical value of using chloroquine or hydroxychloroquine as autophagy inhibitors in the treatment of cancers: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]

Discovery and Development of Hydroxychloroquine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is clinically administered as a racemic mixture of its two enantiomers: (R)- and (S)-hydroxychloroquine. Emerging research has unveiled significant stereoselectivity in the pharmacokinetic, pharmacodynamic, and toxicological profiles of these enantiomers. This technical guide provides a comprehensive overview of the discovery, separation, synthesis, and differential biological activities of the (R)- and (S)-enantiomers of hydroxychloroquine. Detailed experimental protocols for chiral separation and synthesis are presented, alongside a quantitative analysis of their distinct pharmacological and toxicological properties. Furthermore, this guide elucidates the molecular mechanisms of action, focusing on the differential effects of the enantiomers on key signaling pathways, including Toll-like receptor (TLR) signaling and autophagy. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of chiral switching and the development of enantiopure formulations of hydroxychloroquine for enhanced therapeutic efficacy and safety.

Introduction

Hydroxychloroquine (HCQ) is a 4-aminoquinoline (B48711) drug that has been in clinical use for decades.[1] It is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[2] While the racemic form has established therapeutic applications, there is a growing body of evidence indicating that the two enantiomers possess distinct pharmacological and toxicological properties.[3] This has significant implications for both the efficacy and safety of HCQ therapy. The differential stereoselective effects necessitate a deeper understanding of the individual enantiomers to potentially optimize treatment outcomes. This guide delves into the technical aspects of the discovery, separation, and distinct biological activities of (R)- and (S)-hydroxychloroquine.

Chiral Separation of Hydroxychloroquine Enantiomers

The separation of the racemic mixture of hydroxychloroquine into its individual enantiomers is a critical step in studying their distinct properties. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two effective methods for achieving this separation.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

A robust and reproducible normal-phase chiral HPLC method has been developed for the analytical and preparative separation of HCQ enantiomers.

Table 1: HPLC Method Parameters for Chiral Separation of Hydroxychloroquine Enantiomers

| Parameter | Value |

| Instrumentation | Shimadzu LC-20AD HPLC system or equivalent |

| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size) |

| Mobile Phase | n-hexane:isopropanol:diethylamine (B46881) (93:7:0.5, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 343 nm |

| Column Temperature | 20 °C |

| Sample Preparation | Racemic HCQ sulfate (B86663) converted to free base. |

| Resolution | Baseline separation with a resolution value of 2.08. |

Source:[4]

Experimental Protocol: Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography offers a scalable and efficient alternative for the preparative separation of HCQ enantiomers.

Table 2: SFC Method Parameters for Preparative Chiral Separation of Hydroxychloroquine Enantiomers

| Parameter | Value |

| Instrumentation | Preparative SFC system |

| Column | ColumnTek Enantiocel C2–5 (3 × 25 cm) |

| Mobile Phase | 40% Methanol (containing 0.1% Diethylamine) in CO₂ |

| Flow Rate | 80 mL/min |

| Detection | UV at 220 nm |

| Sample Preparation | Hydroxychloroquine sulfate (1.03 g) dissolved in water (20 mL) and diethylamine (2 mL). The aqueous layer was extracted with dichloromethane. The combined organic layers were dried and concentrated. |

| Injection | 380 mg in 3 mL per injection (stacked injections) |

| Outcome | Greater than 99% enantiomeric excess for each enantiomer. |

Source:[5]

Synthesis of Hydroxychloroquine Enantiomers

The synthesis of enantiomerically pure (R)- and (S)-hydroxychloroquine can be achieved through chiral resolution of a key intermediate.

Experimental Protocol: Synthesis via Chiral Resolution

This method involves the separation of a racemic amine intermediate using a chiral resolving agent, followed by condensation with 4,7-dichloroquinoline (B193633).

Workflow for the Synthesis of Hydroxychloroquine Enantiomers

Caption: Synthesis of (R)- and (S)-hydroxychloroquine via chiral resolution.

Protocol Steps:

-

Chiral Resolution:

-

Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol is treated with an enantiomerically pure mandelic acid (e.g., (R)-(-)-mandelic acid) in a suitable solvent like 2-propanol.

-

The resulting diastereomeric salts are separated by fractional crystallization.

-

The separated diastereomeric salts are then treated with a base (e.g., NaOH) to liberate the enantiomerically pure (R)- and (S)-amines.[2]

-

-

Condensation:

-

The individual enantiomer of the amine is condensed with 4,7-dichloroquinoline in the presence of a base (e.g., triethylamine, K₂CO₃) at elevated temperatures (e.g., 135 °C) to yield the corresponding enantiomer of hydroxychloroquine free base.[2]

-

-

Salt Formation:

-

The enantiomerically pure hydroxychloroquine base is treated with sulfuric acid in a solvent like ethanol (B145695) to form the stable sulfate salt.[2]

-

Pharmacological and Toxicological Differences

The enantiomers of hydroxychloroquine exhibit significant differences in their pharmacokinetic profiles, in vitro activity, and in vivo toxicity.

Quantitative Pharmacokinetic and Pharmacodynamic Data

Table 3: Comparative Pharmacokinetic and Pharmacodynamic Parameters of Hydroxychloroquine Enantiomers

| Parameter | (R)-Hydroxychloroquine | (S)-Hydroxychloroquine | Racemic Hydroxychloroquine |

| Plasma Protein Binding | ~37% | ~64% | Not specified |

| Blood Concentrations (in patients) | Higher | Lower | Not applicable |

| Renal Clearance | Lower | Approximately twice that of (R)-HCQ | Not applicable |

| Elimination Half-life | Longer | Shorter | 40-50 days |

| IC₅₀ for hERG Inhibition | 15.7 µM | > 20 µM | 12.8 µM |

| In Vitro EC₅₀ vs. SARS-CoV-2 (Study 1) | 2.445 µM | 1.444 µM | 1.752 µM |

| In Vitro EC₅₀ vs. SARS-CoV-2 (Study 2) | 3.05 µM | 5.38 µM | 5.09 µM |

In Vivo Toxicity

An acute toxicity study in mice revealed stereoselective toxicity of the hydroxychloroquine enantiomers.

Table 4: In Vivo Acute Toxicity of Hydroxychloroquine Enantiomers in Mice

| Compound | Dose | Observation | Outcome |

| This compound | 230 mg/kg (oral) | Well-tolerated up to 12 days post-administration. | Lower toxicity, with a relatively stable number of surviving mice after 15 days. |

| (S)-Hydroxychloroquine | 230 mg/kg (oral) | Malaise observed at 9 days post-administration. | Higher toxicity, with more mice dying after 15 days compared to the (R)-HCQ group. |

| Racemic Hydroxychloroquine | 230 mg/kg (oral) | Death observed at 7 days post-administration. | Higher toxicity, with more mice dying after 15 days compared to the (R)-HCQ group. |

Source:[2]

Mechanisms of Action: Signaling Pathways

The immunomodulatory effects of hydroxychloroquine are, in part, mediated by its interference with intracellular signaling pathways, particularly those involving Toll-like receptors and autophagy.

Inhibition of Toll-like Receptor (TLR) Signaling

Hydroxychloroquine is known to inhibit endosomal Toll-like receptors, such as TLR7 and TLR9, which are involved in the recognition of viral nucleic acids and the subsequent inflammatory response. This inhibition is thought to occur through the alkalinization of endosomes and direct binding to nucleic acids.

Diagram of Hydroxychloroquine's aInhibition of TLR7/9 Signaling

Caption: HCQ inhibits TLR7 and TLR9 signaling in the endosome.

Disruption of Autophagy

Hydroxychloroquine is a well-known inhibitor of autophagy. It accumulates in lysosomes, raising their pH and impairing their function. This leads to the inhibition of the fusion between autophagosomes and lysosomes, resulting in the accumulation of autophagosomes.

Diagram of Hydroxychloroquine's Effect on Autophagy

Caption: HCQ disrupts autophagy by inhibiting autophagosome-lysosome fusion.

Conclusion

The enantiomers of hydroxychloroquine exhibit distinct pharmacological and toxicological profiles, highlighting the importance of stereochemistry in drug development. The data presented in this guide underscores the potential for developing an enantiopure formulation of hydroxychloroquine to improve its therapeutic index. The detailed experimental protocols for chiral separation and synthesis provide a practical framework for researchers in this field. Furthermore, the elucidation of the differential effects on key signaling pathways offers insights into the molecular basis of their stereoselective activities. Further investigation into the clinical implications of these enantiomeric differences is warranted and could lead to the development of safer and more effective therapies based on a single enantiomer of hydroxychloroquine.

References

- 1. COMPARATIVE TOXICITY STUDY OF CHLOROQUINE AND HYDROXYCHLOROQUINE ON ADULT ALBINO RATS | European Scientific Journal, ESJ [eujournal.org]

- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

Stereospecific Biological Activity of Hydroxychloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers: (R)-(-)-hydroxychloroquine and (S)-(+)-hydroxychloroquine. Emerging evidence robustly indicates that these stereoisomers possess distinct pharmacokinetic, pharmacodynamic, and toxicological profiles. This technical guide provides an in-depth analysis of the stereospecific biological activities of hydroxychloroquine enantiomers, offering a comprehensive resource for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of the differential effects of HCQ enantiomers and inform the development of potentially safer and more efficacious enantiopure formulations.

Introduction

Hydroxychloroquine is a 4-aminoquinoline (B48711) drug characterized by a single chiral center, leading to the existence of (R) and (S) enantiomers.[1] Despite its widespread clinical use as a racemate, the principle of stereoisomerism—wherein enantiomers can exhibit markedly different biological activities—is of paramount importance.[2] The distinct three-dimensional arrangement of atoms in each enantiomer can lead to differential interactions with chiral biological macromolecules such as enzymes and receptors, resulting in stereoselective absorption, distribution, metabolism, excretion (ADME), and pharmacological effects.[3][4] This guide delves into the specifics of these differences, providing a granular view of the current state of knowledge.

Stereoselective Pharmacokinetics

The disposition of hydroxychloroquine in the body is profoundly influenced by its stereochemistry, with significant differences observed in the pharmacokinetic profiles of the (R) and (S) enantiomers.[5][6]

Absorption and Distribution

While the oral absorption of racemic hydroxychloroquine is generally good, with a bioavailability of approximately 70-80%, studies suggest that the absorption process itself is not enantioselective.[3][6] However, once in the systemic circulation, the distribution of the enantiomers diverges significantly. The concentration of (R)-hydroxychloroquine is consistently found to be higher than that of the (S)-enantiomer in whole blood and plasma.[5][7] This is attributed to stereoselective protein binding, with (S)-hydroxychloroquine exhibiting greater binding to plasma proteins (~64%) compared to this compound (~37%).[7] Consequently, the free fraction of (R)-HCQ is about two times higher than that of (S)-HCQ.[1] Furthermore, this compound appears to be preferentially concentrated within blood cells.[8] Tissue distribution studies in animal models have also revealed stereoselectivity, with a notable accumulation of the (R)-enantiomer in ocular tissues, which may have implications for the well-documented retinal toxicity associated with long-term HCQ use.[2][9]

Metabolism and Excretion

The metabolism of hydroxychloroquine is also stereoselective.[10] The (S)-enantiomer is metabolized and cleared from the body more rapidly than the (R)-enantiomer.[5][7] Both total and renal clearance are greater for the (S)-enantiomer.[5] This results in a shorter elimination half-life for (S)-hydroxychloroquine (approximately 19 ± 5 days) compared to this compound (approximately 22 ± 6 days).[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of hydroxychloroquine enantiomers based on available data.

Table 1: Comparative Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers in Humans

| Parameter | This compound | (S)-Hydroxychloroquine | Reference(s) |

| Blood Concentration Ratio (R/S) | 2.2 (Range: 1.6-2.9) | - | [7] |

| Plasma Concentration Ratio (R/S) | 1.6 (Range: 1.2-1.9) | - | [7] |

| Plasma Protein Binding | ~37% | ~64% | [7] |

| Total Body Clearance | 8 ± 2 L/h | 14 ± 4 L/h | [7] |

| Renal Clearance from Blood | - | 41 ± 11 mL/min (approx. twice that of (R)-HCQ) | [7] |

| Elimination Half-life | 22 ± 6 days | 19 ± 5 days | [7] |

| Mean Residence Time (MRT) | 16 days | 11 days | [7] |

Differential Pharmacodynamics and Biological Activity

The stereochemistry of hydroxychloroquine plays a critical role in its pharmacological and toxicological effects.

Immunomodulatory and Anti-inflammatory Effects

Hydroxychloroquine exerts its immunomodulatory effects through various mechanisms, including the inhibition of Toll-like receptor (TLR) signaling, interference with lysosomal activity and autophagy, and modulation of cytokine production.[11][12] While much of the research has been conducted with the racemate, some studies suggest stereoselective anti-inflammatory activity. For instance, in a rat pleurisy macrophage model, (S)-hydroxychloroquine was found to be approximately 70% more active than this compound.[2][9]

Antiviral Activity

In vitro studies investigating the activity of hydroxychloroquine against SARS-CoV-2 have revealed significant enantioselectivity. (S)-hydroxychloroquine demonstrated more potent antiviral activity compared to this compound.[2][9] The IC50 value for (S)-HCQ was found to be 1.444 µM, while that for (R)-HCQ was 2.445 µM against SARS-CoV-2 in Vero E6 cells.[2][9] In another study, R-HCQ showed more efficient antiviral activity (EC50 = 3.05 µM) compared to S-HCQ (EC50 = 5.38 µM).[13] These conflicting findings highlight the need for further research to clarify the stereoselective antiviral effects.

Cardiac Electrophysiology and Toxicity

A significant concern with hydroxychloroquine therapy is the potential for cardiac toxicity, including QT interval prolongation.[1] Studies on human induced pluripotent stem cell-derived cardiomyocytes have shown that the enantiomers have dissimilar effects on Ca2+ oscillations, with the rank order of potency for inhibiting these oscillations being (R)-HCQ > racemic HCQ > (S)-HCQ.[1] Furthermore, (R)-HCQ has been shown to have a more pronounced effect on depolarizing the resting membrane potential of cardiac Purkinje fibers.[14] In contrast, (S)-hydroxychloroquine exhibits a much weaker inhibition of the hERG potassium channel, with an IC50 value greater than 20 µM, suggesting a lower potential for cardiac toxicity compared to the (R)-enantiomer and the racemate.[9][15]

Quantitative Pharmacodynamic Data

Table 2: Comparative In Vitro Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2

| Compound | IC50 (µM) in Vero E6 cells[2][9] | EC50 (µM) in Vero E6 cells[13] |

| This compound | 2.445 | 3.05 |

| (S)-Hydroxychloroquine | 1.444 | 5.38 |

| Racemic Hydroxychloroquine | 1.752 | 5.09 |

Table 3: Comparative hERG Channel Inhibition

| Compound | IC50 (µM)[9] |

| This compound | 15.7 |

| (S)-Hydroxychloroquine | > 20 |

| Racemic Hydroxychloroquine | 12.8 |

Key Signaling Pathways

Hydroxychloroquine modulates several key signaling pathways involved in inflammation and immune responses. The following diagrams illustrate these pathways.

Caption: HCQ inhibits endosomal Toll-like receptor (TLR) 7 and 9 signaling by increasing the pH of the endosome.

Caption: HCQ disrupts autophagy by inhibiting lysosomal acidification and preventing the fusion of autophagosomes with lysosomes.

Experimental Protocols

Chiral Separation of Hydroxychloroquine Enantiomers by HPLC

A common method for the separation and quantification of hydroxychloroquine enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Objective: To separate and quantify (R)- and (S)-hydroxychloroquine from a racemic mixture or biological sample.

Materials:

-

HPLC system with UV or fluorescence detector

-

Chiral HPLC column (e.g., CHIRALPAK AY-H, Chiral-AGP)

-

Mobile phase: A typical mobile phase for normal phase chromatography consists of a mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 85:15:0.1 v/v/v).[9] For a chiral-AGP column, a buffered aqueous-organic mobile phase might be used (e.g., 94% pH 7.0 buffer, 5% isopropanol, 1% acetonitrile).[16]

-

Racemic hydroxychloroquine standard

-

(R)- and (S)-hydroxychloroquine standards (if available)

-

Sample for analysis (e.g., plasma, whole blood)

Procedure:

-

Sample Preparation:

-

For biological samples, a liquid-liquid extraction or solid-phase extraction is typically performed to isolate the drug and its metabolites from the biological matrix.

-

The extracted sample is then reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

The enantiomers will elute at different retention times, allowing for their separation and quantification.

-

A standard curve is generated using known concentrations of the racemic mixture or individual enantiomers to quantify the amount of each enantiomer in the sample.

-

Caption: A generalized workflow for the chiral separation and quantification of hydroxychloroquine enantiomers using HPLC.

Conclusion and Future Directions

The stereospecific biological activity of hydroxychloroquine is a critical factor that has been historically overlooked in its clinical application. The distinct pharmacokinetic and pharmacodynamic profiles of the (R) and (S) enantiomers present both challenges and opportunities. The preferential accumulation of the (R)-enantiomer in ocular tissues and its more potent effects on cardiac ion channels may contribute to the toxicity profile of the racemic mixture. Conversely, the potentially superior anti-inflammatory or antiviral activity of the (S)-enantiomer, coupled with its more favorable cardiac safety profile, suggests that an enantiopure formulation of (S)-hydroxychloroquine could offer an improved therapeutic index.

Future research should focus on:

-

Conducting comprehensive preclinical and clinical studies to definitively establish the efficacy and safety profiles of the individual enantiomers for various indications.

-

Elucidating the precise molecular mechanisms underlying the stereoselective activities of the enantiomers on key signaling pathways.

-

Developing and validating robust and routine analytical methods for therapeutic drug monitoring of both enantiomers in clinical practice.

A deeper understanding and application of the principles of stereochemistry to hydroxychloroquine therapy hold the promise of optimizing treatment, enhancing efficacy, and minimizing adverse effects for patients worldwide.

References

- 1. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Stereoselective distribution of hydroxychloroquine in the rabbit following single and multiple oral doses of the racemate and the separate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydroxychloroquine’s diverse targets: a new frontier in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. tandfonline.com [tandfonline.com]

(R)-Hydroxychloroquine: An In-Depth Technical Guide to its Binding Affinity with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-hydroxychloroquine, one of the enantiomers of the synthetic antimalarial drug hydroxychloroquine (B89500) (HCQ), has garnered significant scientific interest for its potential therapeutic applications beyond malaria, including in autoimmune diseases and virology. Its mechanism of action is multifaceted, involving modulation of endosomal pH, interference with signaling pathways, and direct interaction with various host and pathogen proteins. Understanding the specific binding affinity of the (R)-enantiomer to its protein targets is crucial for elucidating its pharmacological profile, optimizing therapeutic strategies, and designing novel derivatives with improved efficacy and safety. This technical guide provides a comprehensive overview of the current knowledge on the binding affinity of this compound to its key target proteins, supported by available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Binding Affinity of Hydroxychloroquine Enantiomers

The following tables summarize the available quantitative data on the binding affinity of this compound and its related compounds to various protein targets. It is important to note the distinction between computationally derived in silico data and experimentally determined values.

| Target Protein | Ligand | Method | Binding Affinity Metric | Value | Reference |

| Angiotensin-Converting Enzyme 2 (ACE2) | This compound | In Silico (Molecular Docking) | Binding Free Energy | -9.65 kcal/mol | [1] |

| Angiotensin-Converting Enzyme 2 (ACE2) | This compound | In Silico (Molecular Docking) | Inhibition Constant (Ki) | 0.150 µM | [1] |

| Angiotensin-Converting Enzyme 2 (ACE2) | Racemic Hydroxychloroquine | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | (4.82 ± 0.87) x 10⁻⁷ M | [2][3] |

| Human Serum Albumin (HSA) | This compound | In Vitro Equilibrium Dialysis | Percent Bound | 29% | [4] |

| Alpha 1-Acid Glycoprotein (AAG) | This compound | In Vitro Equilibrium Dialysis | Percent Bound | 41% | [4] |

| SARS-CoV-2 | This compound | In Vitro Antiviral Assay | Half-maximal inhibitory concentration (IC50) | 2.445 µM | [5] |

| Target Protein | Ligand | Method | Binding Affinity Metric | Value | Reference |

| Angiotensin-Converting Enzyme 2 (ACE2) | (S)-Hydroxychloroquine | In Silico (Molecular Docking) | Binding Free Energy | -5.9 kcal/mol (for one variant) | [6][7] |

| Human Serum Albumin (HSA) | (S)-Hydroxychloroquine | In Vitro Equilibrium Dialysis | Percent Bound | 64% | [4] |

| Alpha 1-Acid Glycoprotein (AAG) | (S)-Hydroxychloroquine | In Vitro Equilibrium Dialysis | Percent Bound | 29% | [4] |

| SARS-CoV-2 | (S)-Hydroxychloroquine | In Vitro Antiviral Assay | Half-maximal inhibitory concentration (IC50) | 1.444 µM | [5] |

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of binding affinity studies. Below are generalized protocols for two common techniques used to measure the binding affinity of small molecules like this compound to target proteins.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.

Objective: To determine the binding kinetics and affinity (Kd) of this compound to a target protein (e.g., ACE2).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

This compound stock solution

-

Recombinant target protein with an appropriate tag for immobilization

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Protocol:

-

Sensor Chip Preparation: The sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Ligand Immobilization: The target protein is diluted in the immobilization buffer and injected over the activated sensor surface. The protein is covalently coupled to the chip surface via amine coupling. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Injection: A series of concentrations of this compound in running buffer are injected over the ligand-immobilized and reference flow cells at a constant flow rate.

-

Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.

-

Regeneration: After each binding cycle, the sensor surface is regenerated by injecting the regeneration solution to remove any bound analyte.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To determine the thermodynamic profile of the interaction between this compound and a target protein.

Materials:

-

Isothermal titration calorimeter

-

Sample cell and titration syringe

-

Dialysis buffer (e.g., PBS, pH 7.4)

-

This compound solution

-

Target protein solution

Protocol:

-

Sample Preparation: The target protein and this compound are extensively dialyzed against the same buffer to minimize heat of dilution effects. The concentrations of both are precisely determined.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated to the desired experimental temperature.

-

Loading Samples: The target protein solution is loaded into the sample cell, and the this compound solution is loaded into the titration syringe.

-

Titration: A series of small, precise injections of the this compound solution are made into the protein solution in the sample cell. The heat change associated with each injection is measured.

-

Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change per injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Mandatory Visualizations

Signaling Pathway Diagrams

The immunomodulatory effects of hydroxychloroquine are partly attributed to its interference with Toll-like receptor (TLR) signaling. The following diagram illustrates the proposed mechanism of action.

Caption: Inhibition of TLR7/9 signaling by this compound.

Experimental Workflow Diagram

The following diagram outlines a general workflow for determining the binding affinity of a small molecule to a target protein.

Caption: General workflow for determining binding affinity.

Conclusion

The binding affinity of this compound to its protein targets is a key determinant of its pharmacological activity. While in silico studies provide valuable insights into the potential interactions and binding energies, particularly with ACE2, there is a clear need for more direct experimental validation to quantify these interactions precisely. The available data on plasma protein binding highlights the stereoselective nature of hydroxychloroquine's interactions within the body. The inhibitory effects on TLR signaling pathways, although not yet quantified in terms of direct binding affinity, represent a critical aspect of its immunomodulatory mechanism. Future research employing techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry will be instrumental in providing the definitive quantitative data required for a complete understanding of the molecular pharmacology of this compound and for guiding the development of next-generation therapeutics.

References

- 1. A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroquine and hydroxychloroquine as ACE2 blockers to inhibit viropexis of 2019-nCoV Spike pseudotyped virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Chloroquine and Hydroxychloroquine Interact Differently with ACE2 Domains Reported to Bind with the Coronavirus Spike Protein: Mediation by ACE2 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroquine and Hydroxychloroquine Interact Differently with ACE2 Domains Reported to Bind with the Coronavirus Spike Protein: Mediation by ACE2 Polymorphism | MDPI [mdpi.com]

In Vitro Antiviral Activity of (R)-Hydroxychloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (B89500) (HCQ), a well-established 4-aminoquinoline (B48711) drug, has long been utilized for the treatment and prophylaxis of malaria, as well as for the management of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1] The global scientific community's interest in HCQ was significantly renewed with the emergence of the SARS-CoV-2 pandemic, owing to its broad-spectrum antiviral properties demonstrated in vitro.[2] As a chiral molecule, HCQ exists as two enantiomers: (R)-Hydroxychloroquine and (S)-Hydroxychloroquine. The racemic mixture is what is used clinically. This technical guide provides an in-depth analysis of the in vitro antiviral activity of the (R)-enantiomer of hydroxychloroquine, presenting available quantitative data, detailed experimental methodologies, and a visualization of the proposed mechanisms of action.

Quantitative In Vitro Antiviral Data

The in vitro antiviral efficacy of this compound has been primarily investigated against SARS-CoV-2, with conflicting results regarding its potency relative to the (S)-enantiomer. The following tables summarize the available data from key studies.

Table 1: In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2

| Compound | Virus | Cell Line | Assay Type | Endpoint | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| This compound | SARS-CoV-2 | Vero E6 | CPE | Viral RNA reduction | 3.05 | >100 (in vivo data suggests lower toxicity than S-HCQ) | >32.8 | [1] |

| (S)-Hydroxychloroquine | SARS-CoV-2 | Vero E6 | CPE | Viral RNA reduction | 5.38 | Not Reported | Not Reported | [1] |

| Racemic Hydroxychloroquine | SARS-CoV-2 | Vero E6 | CPE | Viral RNA reduction | 5.09 | Not Reported | Not Reported | [1] |

| This compound | SARS-CoV-2 | Vero E6 | Not Specified | Not Specified | 2.445 | Not Reported | Not Reported | [3][4] |

| (S)-Hydroxychloroquine | SARS-CoV-2 | Vero E6 | Not Specified | Not Specified | 1.444 | Not Reported | Not Reported | [3][4] |

| Racemic Hydroxychloroquine | SARS-CoV-2 | Vero E6 | Not Specified | Not Specified | 1.752 | Not Reported | Not Reported | [3][4] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50 or IC50).

Note: The conflicting data, where one study identifies the (R)-enantiomer as more potent[1] and another identifies the (S)-enantiomer as more potent[3][4], highlights the need for further standardized comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for common in vitro antiviral assays, based on the methodologies described in the cited literature.

Cytopathic Effect (CPE) Reduction Assay

This assay is widely used to screen for antiviral agents by measuring the ability of a compound to protect host cells from virus-induced death.

a. Cell Culture and Seeding:

-

Cell Line: Vero E6 cells (a lineage of kidney epithelial cells from an African green monkey, known for their susceptibility to a wide range of viruses).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Procedure:

-

Culture Vero E6 cells at 37°C in a humidified atmosphere with 5% CO2.

-

Once confluent, detach the cells using trypsin-EDTA.

-

Seed the cells in 96-well microplates at a density of approximately 2 x 10^4 cells per well.

-

Incubate for 24 hours to allow for cell attachment and formation of a monolayer.

-

b. Virus Infection and Drug Treatment:

-

Virus: SARS-CoV-2 clinical isolate.

-

Procedure:

-

Prepare serial dilutions of this compound, (S)-Hydroxychloroquine, and racemic Hydroxychloroquine in culture medium.

-

Remove the culture medium from the 96-well plates.

-

Inoculate the cell monolayers with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.05.

-

After a 1-hour adsorption period at 37°C, remove the virus inoculum.

-

Add 100 µL of the prepared drug dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

c. Incubation and CPE Observation:

-

Procedure:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Visually inspect the cells daily for the appearance of cytopathic effects (e.g., cell rounding, detachment, and lysis) using an inverted microscope.

-

d. Quantification of Antiviral Activity:

-

Method 1: Crystal Violet Staining:

-

After incubation, discard the supernatant.

-

Fix the cells with 4% paraformaldehyde for 20 minutes.

-

Wash the wells with Phosphate Buffered Saline (PBS).

-

Stain the cells with 0.1% crystal violet solution for 15 minutes.

-

Wash away the excess stain with water and air-dry the plates.

-

Solubilize the stain by adding 100 µL of methanol (B129727) or a solution of 1% SDS to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Method 2: Viral RNA Quantification (RT-qPCR):

-

Collect the cell culture supernatant at the end of the incubation period.

-

Extract viral RNA using a commercial RNA extraction kit.

-

Perform one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) to quantify the viral RNA copies. The reduction in viral RNA levels in treated wells compared to the virus control indicates antiviral activity.

-

e. Data Analysis:

-

Calculate the percentage of inhibition of CPE or viral RNA replication for each drug concentration.

-

Determine the EC50 or IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying viral infectivity and the neutralizing activity of antiviral compounds.

a. Cell Culture and Seeding:

-

Follow the same procedure as for the CPE assay, typically using 6-well or 12-well plates to allow for clear visualization of plaques.

b. Virus Infection and Drug Treatment:

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Remove the culture medium from the confluent cell monolayers.

-

Inoculate the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the inoculum.

-

c. Overlay and Incubation:

-

Procedure:

-

Mix the drug dilutions with an overlay medium (e.g., 1.2% methylcellulose (B11928114) or agarose (B213101) in culture medium).

-

Add the overlay mixture to the respective wells. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

-

d. Plaque Visualization and Counting:

-

Procedure:

-

Fix the cells with 4% paraformaldehyde.

-

Remove the overlay.

-

Stain the cell monolayer with 0.1% crystal violet.

-

Wash the plates and count the number of plaques in each well.

-

e. Data Analysis:

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

-

Determine the concentration of the drug that reduces the number of plaques by 50% (PRNT50).

Proposed Mechanisms of Antiviral Action